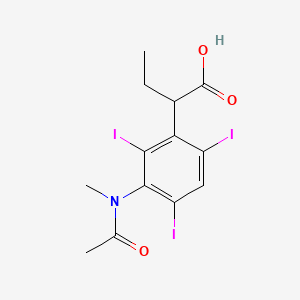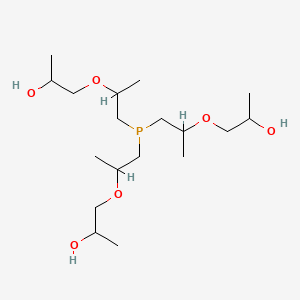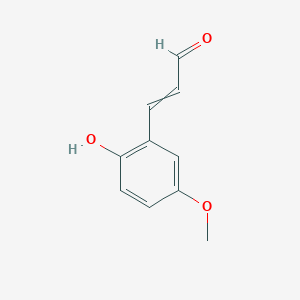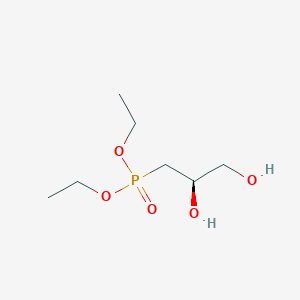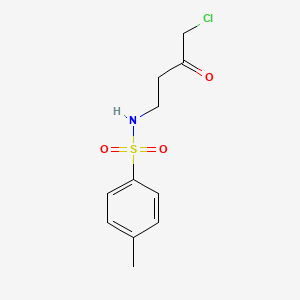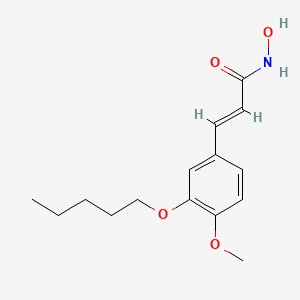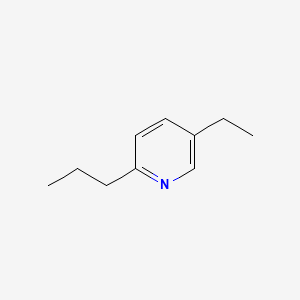
5-Ethyl-2-propylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2-propylpyridine is an organic compound with the molecular formula C10H15N and a molecular mass of 149.23 g/mol . It belongs to the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom. Pyridine derivatives are widely used in various fields due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-propylpyridine can be achieved through several methods. One common approach involves the condensation of aldehydes in the presence of ammonia. For instance, the reaction of paraldehyde and aqueous ammonia in the presence of a catalyst at temperatures ranging from 200 to 300°C and pressures of 12 to 13 MPa can yield this compound . Another method involves the use of cyclic acetaldehyde ammonia trimer (AAT) as a starting material, with ammonium acetate as a promoter to adjust the pH of the reaction solution .
Industrial Production Methods
Industrial production of this compound typically employs the Chichibabin reaction, which involves the condensation of aldehydes in the presence of ammonia. This method allows for the production of the compound in high yields, with careful control of reaction conditions to minimize by-product formation .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-2-propylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-2-propylpyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other pyridine derivatives and complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving pyridine derivatives.
Medicine: Pyridine derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and anti-inflammatory activities.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Wirkmechanismus
The mechanism of action of 5-Ethyl-2-propylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-5-ethylpyridine: Similar in structure but with a methyl group instead of a propyl group.
2-Propyl-5-methylpyridine: Similar in structure but with a methyl group instead of an ethyl group.
2-Ethyl-5-propylpyridine: An isomer with the ethyl and propyl groups swapped.
Uniqueness
5-Ethyl-2-propylpyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both ethyl and propyl groups can affect the compound’s steric and electronic properties, making it distinct from other pyridine derivatives .
Eigenschaften
CAS-Nummer |
23580-54-3 |
|---|---|
Molekularformel |
C10H15N |
Molekulargewicht |
149.23 g/mol |
IUPAC-Name |
5-ethyl-2-propylpyridine |
InChI |
InChI=1S/C10H15N/c1-3-5-10-7-6-9(4-2)8-11-10/h6-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
RGVRNZNGFUAVOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC=C(C=C1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[1,1'-Bi(cyclopentane)]-3-yl]acetic acid](/img/structure/B14697004.png)
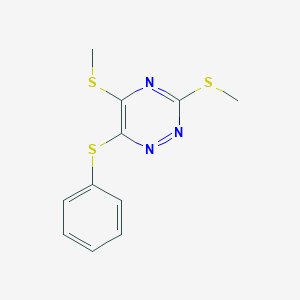

![N-[(2-Nitrophenyl)sulfanyl]methanamine](/img/structure/B14697021.png)
![(1R)-1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14697023.png)
